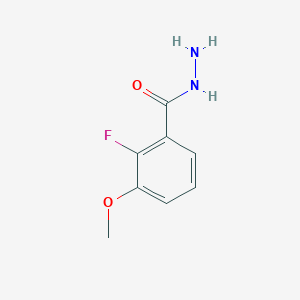

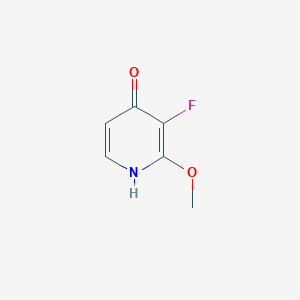

2-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)acetamide hemioxalate

説明

“N-(2-Aminoethyl)acetamide” is an organic building block . It’s used in laboratory chemicals and synthesis of substances .

Synthesis Analysis

“N-(2-Aminoethyl)acetamide” may be used in the preparation of mixed two-component monolayers on glassy carbon . It may also be used in the synthesis of lysidine .

Molecular Structure Analysis

The molecular formula of “N-(2-Aminoethyl)acetamide” is C4H10N2O . The molecular weight is 102.14 g/mol .

Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)acetamide” is a colorless, viscous liquid or solid (below 51°F) with an unpleasant, ammonia-like odor . It has a boiling point of 128 °C/3 mmHg and a melting point of 50 °C . The density is 1.066 g/mL at 25 °C .

科学的研究の応用

Pharmacology: Antiviral Research

This compound has been explored for its potential antiviral properties. Derivatives of oxadiazole, the core structure in this compound, have shown inhibitory activity against various viruses. Researchers are investigating its efficacy in inhibiting viral replication, particularly in RNA viruses, which could lead to new treatments for diseases like influenza and other viral infections .

Cancer Therapy: Targeted Drug Delivery

In cancer research, the compound’s ability to act as a carrier molecule is being studied. Its structure allows for the attachment of anticancer drugs, creating conjugates that can be directed towards specific cancer cells, minimizing the impact on healthy cells and potentially reducing side effects associated with chemotherapy .

Neuroscience: Neuroprotective Agents

The compound’s influence on neurological pathways is under investigation, with a focus on neuroprotection. It may help in the development of treatments for neurodegenerative diseases by protecting neurons from damage, reducing inflammation, and modulating neurotransmitter levels .

Biotechnology: Enzyme Inhibition

In biotechnological applications, this compound is being studied for its role as an enzyme inhibitor. By binding to certain enzymes, it can regulate biological pathways, which is crucial for developing treatments for conditions like diabetes and other metabolic disorders .

Chemical Research: Synthetic Pathways

The compound serves as a building block in synthetic chemistry. Its versatile structure is used to synthesize a variety of scaffolds, which are then screened for different pharmacological activities. This is pivotal in the discovery of new drugs and other chemical entities .

Industrial Applications: Material Science

In material science, the compound’s properties are being utilized to develop new materials with specific characteristics. Its molecular structure could contribute to the creation of polymers with unique properties, such as increased durability or conductivity .

Environmental Impact: Biodegradation Studies

The environmental impact of this compound is also a significant area of research. Studies are being conducted to understand its biodegradation and potential effects on ecosystems. This research is vital for assessing the environmental safety of chemicals used in various industries .

Safety and Handling: Occupational Health

Lastly, the safety and handling of this compound are critical for occupational health. Research is focused on understanding its toxicity, safe exposure levels, and protective measures required during its use in research and industrial settings .

Safety and Hazards

特性

IUPAC Name |

2-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]acetamide;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H10N4O2.C2H2O4/c2*7-2-1-6-9-5(10-12-6)3-4(8)11;3-1(4)2(5)6/h2*1-3,7H2,(H2,8,11);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWEDZFPYRBWHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

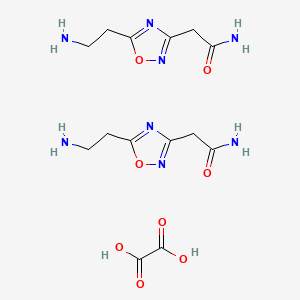

Canonical SMILES |

C(CN)C1=NC(=NO1)CC(=O)N.C(CN)C1=NC(=NO1)CC(=O)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。